molecular formula C5H3Cl2NO B1330004 2,6-Dichloropyridin-3-ol CAS No. 52764-11-1

2,6-Dichloropyridin-3-ol

Cat. No. B1330004
CAS RN: 52764-11-1
M. Wt: 163.99 g/mol
InChI Key: CDDCESLWCVAQMG-UHFFFAOYSA-N
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Description

2,6-Dichloropyridin-3-ol is a chlorinated pyridinol compound that is of interest due to its potential applications in various chemical syntheses and its role as a metabolite in certain pesticides, such as chlorpyrifos . The presence of chlorine atoms and the hydroxyl group on the pyridine ring can significantly influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and substitution processes. For instance, 2,6-dichloro-4-methylnicotinonitrile undergoes cyclization to form new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds . Similarly, a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol was synthesized through a copper-catalyzed cyclization from trichloroacetyl chloride and acrylonitrile . These methods highlight the reactivity of chlorinated pyridines and their utility in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of chlorinated pyridines can be elucidated using techniques such as X-ray diffraction. For example, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivative was studied in detail, revealing the existence of the 3-hydroxy tautomer . The presence of substituents on the pyridine ring can lead to various tautomeric forms, which can influence the compound's reactivity and interactions.

Chemical Reactions Analysis

Chlorinated pyridines can participate in a range of chemical reactions. For instance, 2,4,6-triazido-3,5-dichloropyridine adds two molecules of dimethyl acetylenedicarboxylate to the azide groups at the 2- and 6-positions, demonstrating the reactivity of azido groups in cycloaddition reactions . These reactions are crucial for the synthesis of more complex molecules and for understanding the reactivity patterns of chlorinated pyridines.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For example, the presence of chlorine atoms and hydrogen bonding capabilities can affect the compound's solubility, melting point, and boiling point. The crystal structures of iron complex salts of related ligands exhibit intermolecular hydrogen bonding, which can lead to different polymorphic forms and influence the material's physical properties . Additionally, the presence of chlorine atoms can enhance the compound's ability to participate in halogen bonding, which is important in crystal engineering and the design of new materials.

Scientific Research Applications

Chemical Synthesis and Functionalization

2,6-Dichloropyridin-3-ol is extensively used in chemical synthesis, particularly in selective functionalization processes. For instance, it has been shown that different dichloropyridines, including 2,6-dichloro-3-iodopyridine, can undergo lithiation, a process where lithium is introduced to a molecule, leading to various intermediates useful in organic synthesis (Marzi, Bigi, & Schlosser, 2001). This highlights the compound's potential in creating diverse chemical structures through targeted reactions.

Coordination Chemistry and Ligand Design

In coordination chemistry, derivatives of 2,6-dichloropyridine have been employed as ligands. For example, 2,6-di(pyrazol-1-yl)pyridine derivatives, related to 2,6-dichloropyridin-3-ol, have been synthesized and used in various complexation reactions, exhibiting unique properties like luminescence and thermal transitions (Halcrow, 2005). These compounds have applications in areas such as biological sensing and in the study of spin-state transitions.

Studies in Physical Chemistry

The compound's structure and behavior under different conditions have been a subject of interest in physical chemistry. For example, the nuclear magnetic resonance (NMR) studies of molecules like 2,6-dichloropyridine have contributed to understanding molecular geometry and electronic properties (Orrell & Šik, 1975). These studies are crucial for designing molecules with specific electronic or structural characteristics.

Photocatalysis

2,6-Dichloropyridin-3-ol and its derivatives have been investigated for their potential in photocatalytic applications. For instance, ruthenium complexes using 2,6-dichloropyridine N-oxide have shown effectiveness in photoassisted alkane oxidation under visible light (Yamaguchi, Kumano, Masui, & Yamagishi, 2004). These findings can be leveraged in developing new methods for chemical transformations usinglight as a catalyst.

Catalysis and Organic Reactions

The reactivity of 2,6-dichloropyridin-3-ol derivatives towards nucleophilic aromatic substitution has been explored in the context of organic synthesis. For example, a study on the effects of the pyridine 3-substituent on regioselectivity in the nucleophilic aromatic substitution reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine revealed insights into how different substituents affect reaction outcomes (Bach, Marczynke, & Giordanetto, 2012). Such studies are valuable for designing efficient synthetic pathways in pharmaceutical and material science.

Theoretical Chemistry and Reaction Mechanisms

Theoretical studies have also been conducted to understand the reaction mechanisms involving 2,6-dichloropyridin-3-ol. For example, the substitute mechanism of 2-chloropyridine reacting with chlorine radical to form 2,6-dichloropyridine was studied, providing insights into the energy dynamics and transition states of such reactions (Yang Kun, 2004). Understanding these mechanisms is crucial for advancing the field of computational chemistry and facilitating the design of novel chemical entities.

Safety And Hazards

The safety data sheet for 2,6-Dichloropyridin-3-ol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dichloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDCESLWCVAQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200748
Record name 2,6-Dichloropyridin-3-ol
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridin-3-ol

CAS RN

52764-11-1
Record name 2,6-Dichloro-3-pyridinol
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Record name 2,6-Dichloropyridin-3-ol
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Record name 2,6-Dichloropyridin-3-ol
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Record name 2,6-dichloropyridin-3-ol
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Synthesis routes and methods I

Procedure details

H2O2 (1.60 g, 47.12 mmol) was added slowly to the solution of compound 2,6-dichloropyridin-3-ylboronic acid (3 g, 15.71 mmol) in CH2Cl2 (30 mL) at 0° C. After stirred at room temperature for about 15 hours, the mixture was quenched with sat. Na2S2O3 aqueous (50 mL) and adjusted to pH<7 with 1N HCl. The mixture was extracted with EtOAc (40 mL×3). The organic layer was washed with brine (100 mL), dried over Na2SO4, filtered and the solvent was concentrated in vacuo to provide 2,6-dichloropyridin-3-ol (2.34 g, yield: 91.4%). 1H-NMR (CDCl3, 400 MHz) δ 7.30 (d, J=8.4 Hz, 1H), 7.19 (d, J=8.4 Hz, 1H), 5.70 (br, 1H). MS (M+H)+: 164/166/168.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g (0.77 mole) of 2-chloro-3-pyridinol is dissolved in 350 ml of dimethylformamide. In the course of 1.5 hours, 70 ml of chlorine (measured at -80°; 0.93 mole) is introduced at 0° into the stirred solution. The reaction mixture is subsequently stirred for 1.5 hours at 20° C and afterwards concentrated in a rotary evaporator (bath: 50°; 10 torr). To the residue are added 400 ml of water and 100 ml of ether. The two phases are separated, and the aqueous phase is extracted 5 times with 100 ml of ether each time. The combined ether phases are washed with water and dried. The solvent is removed in vacuo; the semisolid residue is stirred with 1.6 liters of water, and the resulting suspension is adjusted to pH 3. The suspension is heated to boiling, and after a few minutes the solution is decanted from an oily residue. The solution is purified with active charcoal, and the yellow product, obtained on cooling, is recrystallised from water; m.p. 136°-138° C; yield: 42 g;
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2,6-Dichloropyridin-3-ol
Reactant of Route 6
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Citations

For This Compound
2
Citations
R Morgentin, F Jung, M Lamorlette, M Maudet… - Tetrahedron, 2009 - Elsevier
The synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate is described. Methodology for an efficient access to 5-hydroxy-pyridin- …
Number of citations: 29 www.sciencedirect.com
P Bach, M Marczynke… - European Journal of …, 2012 - Wiley Online Library
A chemical design strategy has been used to select 3‐substituted 2,6‐dichloropyridines for the nucleophilic aromatic substitution reaction with 1‐methylpiperazine. The aim was to study …

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